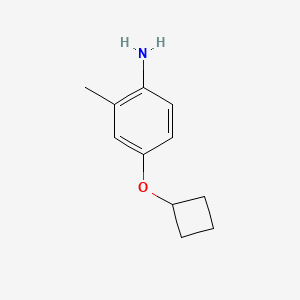

4-Cyclobutoxy-2-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-cyclobutyloxy-2-methylaniline |

InChI |

InChI=1S/C11H15NO/c1-8-7-10(5-6-11(8)12)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3 |

InChI Key |

KRLUYHWGZIXOCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CCC2)N |

Origin of Product |

United States |

Foundational & Exploratory

Navigating Novel Chemical Space: A Technical Guide to 4-Cyclobutoxy-2-methylaniline

An Introduction to a Novel Scaffold for Advanced Research

In the ever-expanding landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide focuses on 4-Cyclobutoxy-2-methylaniline, a compound for which a unique CAS number is not readily identifiable in public databases, suggesting its status as a novel or less-explored chemical entity. For researchers, scientists, and professionals in drug development, such a compound presents both a challenge and an opportunity. The absence of extensive literature necessitates a predictive and principles-based approach to its synthesis, characterization, and potential applications.

This technical guide provides a comprehensive, albeit prospective, overview of this compound. We will delve into a proposed synthetic route, predict its key physicochemical and spectroscopic properties, and explore its potential as a valuable building block in medicinal chemistry and material science. The methodologies and insights presented herein are grounded in established chemical literature and data from structurally analogous compounds, offering a robust starting point for its investigation.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from a commercially available precursor. The proposed pathway involves an initial etherification to introduce the cyclobutoxy moiety, followed by the reduction of a nitro group to the target aniline.

Synthetic Workflow Overview

Caption: Proposed two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of 4-Cyclobutoxy-2-nitrotoluene

This initial step involves the formation of the ether linkage via a nucleophilic substitution reaction between the phenoxide of 4-hydroxy-2-nitrotoluene and cyclobutyl bromide.

Experimental Protocol:

-

To a solution of 4-hydroxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and cyclobutyl bromide (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-cyclobutoxy-2-nitrotoluene.

Step 2: Reduction of 4-Cyclobutoxy-2-nitrotoluene to this compound

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution.

Experimental Protocol:

-

To a suspension of 4-cyclobutoxy-2-nitrotoluene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Predicted Physicochemical and Spectroscopic Properties

The following properties for this compound are predicted based on its structure and data from analogous compounds such as 4-ethoxy-2-methylaniline and 4-methoxy-2-methylaniline.[1]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | ~260-270 °C |

| Melting Point | ~20-30 °C |

| Predicted logP | ~2.8 - 3.2 |

Predicted Spectroscopic Profile

Experimental verification is essential, but the following spectroscopic data can be anticipated for this compound:

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic protons (~6.5-7.0 ppm) with distinct splitting patterns. - Singlet for the methyl (CH₃) protons (~2.1-2.3 ppm). - Multiplet for the cyclobutyl methine proton (CH-O) (~4.4-4.6 ppm). - Multiplets for the cyclobutyl methylene protons (~1.6-2.5 ppm). - Broad singlet for the amine (NH₂) protons (~3.5-4.0 ppm). |

| ¹³C NMR | - Signals for 6 distinct aromatic carbons. - Signal for the methyl carbon (~16-18 ppm). - Signal for the cyclobutyl methine carbon (~75-77 ppm). - Signals for the cyclobutyl methylene carbons (~14-32 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching (two bands, ~3350-3450 cm⁻¹). - Aromatic and Aliphatic C-H stretching (~2850-3100 cm⁻¹). - C=C aromatic ring stretching (~1500-1600 cm⁻¹). - C-O-C stretching (~1220-1260 cm⁻¹). |

| Mass Spec. | - Expected molecular ion peak [M]⁺ at m/z = 177.12. |

Potential Applications and Research Directions

Substituted anilines are privileged structures in medicinal chemistry and material science.[2][3] The unique combination of a cyclobutoxy group and a 2-methylaniline core in the target molecule suggests several promising avenues for research.

Drug Discovery and Medicinal Chemistry

Aniline derivatives are key components in a wide range of pharmaceuticals.[4][5] They are particularly prevalent in the development of kinase inhibitors for cancer therapy.[2] The 4-alkoxy-2-methylaniline scaffold can serve as a crucial pharmacophore for interacting with the hinge region of many kinases. The cyclobutoxy group offers a way to modulate lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.[6]

Potential Research Workflow in Drug Discovery:

Caption: A potential workflow for utilizing this compound in a drug discovery program.

Material Science

Anilines are also fundamental monomers in the synthesis of conducting polymers and other advanced materials. The specific substitution pattern of this compound could be exploited to create polymers with tailored electronic and physical properties.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on data for structurally similar anilines.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

While this compound may currently reside in the realm of unexplored chemical space, its potential as a versatile building block for research and development is significant. This guide provides a foundational framework for its synthesis, characterization, and application. By leveraging the principles of organic chemistry and drawing parallels from known compounds, researchers can confidently embark on the investigation of this novel molecule and unlock its potential for scientific advancement.

References

-

The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. (2017). University of Arkansas, Fayetteville. [Link]

-

Visible Light Mediated [4+2] Annulation of N-Cyclobutylanilines with Alkynes Catalyzed by Self-Doped Ti3+@TiO2. PMC. [Link]

-

Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. [Link]

-

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. PMC. [Link]

-

Cresset Blog: Aniline replacement in drug-like compounds. (2024, January 10). BioPartner UK. [Link]

-

Reactions and pharmaceutical applications of aniline. PPTX. [Link]

-

Radical α-C–H Cyclobutylation of Aniline Derivatives. (2019, September 3). PMC. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. [Link]

-

Synthesis of N-Tosylates of 4-Methoxy-1,2,3,4-tetrahydrocarbazole and 2-(6-Methoxy-1-cycloalken-1-yl)anilines. ResearchGate. [Link]

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[6][6]-rearrangement cascade. (2025, May 14). PMC. [Link]

-

4-ethoxy-2-methylaniline (C9H13NO). PubChemLite. [Link]

-

2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. ResearchGate. [Link]

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. (2021, April 5). PubMed. [Link]

-

Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. [Link]

Sources

- 1. PubChemLite - 4-ethoxy-2-methylaniline (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 4. echemi.com [echemi.com]

- 5. biopartner.co.uk [biopartner.co.uk]

- 6. cresset-group.com [cresset-group.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. aaronchem.com [aaronchem.com]

Navigating the Physicochemical Landscape of Novel Anilines: A Technical Guide to the Characterization of 4-Cyclobutoxy-2-methylaniline

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the essential physical properties of 4-Cyclobutoxy-2-methylaniline, a compound of interest in contemporary medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to equip you not only with available data but also with the robust experimental methodologies required to ascertain these properties with precision and confidence. In the spirit of rigorous scientific practice, we will address the current data gap for this specific molecule by presenting standardized, field-proven protocols for the determination of its melting and boiling points.

Introduction to this compound: A Molecule of Emerging Interest

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced polymers. The unique structural motif of this compound, which combines a sterically influential ortho-methyl group with a non-planar cyclobutoxy substituent, suggests intriguing possibilities for its application in drug design, where such features can modulate metabolic stability and receptor binding affinity. An accurate understanding of its physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective purification, handling, and subsequent synthetic transformations.

While comprehensive experimental data for this compound is not yet prevalent in the public domain, we can draw valuable comparisons with structurally related compounds and employ established analytical techniques to characterize it. This guide will provide both predicted data for the target molecule and experimentally determined values for analogous anilines to offer a scientifically grounded frame of reference.

Physicochemical Data at a Glance

The following table summarizes the available and predicted physical properties of this compound, alongside the experimentally determined values for structurally similar aniline derivatives. This comparative approach allows for a preliminary assessment of the expected physical state and volatility of our target compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Data Type |

| This compound | C₁₁H₁₅NO | 177.24 | Not available | Predicted: ~270-290 | Predicted |

| 4-Methoxy-2-methylaniline | C₈H₁₁NO | 137.18 | 13-14 | 248-249 | Experimental |

| 4-Butyl-2-methylaniline | C₁₁H₁₇N | 163.26 | Not available | 264.3 ± 9.0 | Predicted |

| 4-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | 14.2 | 90-92 (at 16 mmHg) | Experimental |

Note: The boiling point for this compound is an estimation based on its structure and comparison with related compounds. The necessity for experimental verification is paramount.

Experimental Determination of Physical Properties

The absence of established experimental data for this compound necessitates a return to fundamental analytical principles. The following protocols are presented as self-validating systems, designed to yield accurate and reproducible results.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. For a novel compound like this compound, this measurement serves as a crucial indicator of purity. The presence of impurities typically leads to a depression and broadening of the melting range.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.

-

Rapid Preliminary Measurement: The heating rate is set to a relatively high level to quickly determine an approximate melting range. This initial measurement provides a target for a more precise determination.

-

Accurate Measurement: The apparatus is allowed to cool. A fresh capillary with the sample is inserted. The sample is heated rapidly to about 20°C below the approximate melting point observed in the preliminary run.

-

Data Acquisition: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This temperature range is the melting point of the sample.

Diagram: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. For a novel compound, this is a key physical constant used for identification and assessment of purity.

This micro-method is ideal when only a small quantity of the substance is available.

-

Sample Preparation: A small amount (0.5-1 mL) of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil, ensuring the rubber band is above the oil level.

-

Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly escape.

-

Data Acquisition: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. At this point, heating is stopped. The liquid will begin to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[1]

Diagram: Setup for Thiele Tube Boiling Point Determination

Caption: Schematic of the Thiele tube apparatus for boiling point determination.

Conclusion and Forward Outlook

The precise determination of the physical properties of novel molecules like this compound is fundamental to their successful application in research and development. While experimental data for this specific compound remains to be published, this guide provides the necessary framework for its characterization. By employing the detailed protocols for melting and boiling point determination, researchers can confidently establish these key physicochemical parameters. This, in turn, will facilitate further studies into the synthetic utility and potential biological activity of this promising aniline derivative. The principles and methodologies outlined herein are universally applicable and represent best practices in the physical characterization of new chemical entities.

References

-

Melting point determination. (n.d.). Retrieved February 27, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 27, 2026, from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 27, 2026, from [Link]

Sources

Safety Data Sheet (SDS) for 4-Cyclobutoxy-2-methylaniline

An In-Depth Technical Guide to the Safe Handling and Hazard Profile of 4-Cyclobutoxy-2-methylaniline

Authored by: A Senior Application Scientist

Introduction: Navigating the Chemical Landscape of a Novel Anilino-Cyclobutane Derivative

This compound is a substituted aromatic amine that, due to its structural motifs, holds potential as a building block in medicinal chemistry and drug discovery. The incorporation of a cyclobutane ring is a modern strategy to enhance the pharmacological properties of drug candidates, including potency, selectivity, and pharmacokinetic profiles.[1][2] The aniline substructure, a common pharmacophore, is also a well-known potential source of toxicity.[3][4] This guide provides a comprehensive overview of the anticipated safety considerations and handling protocols for this compound, created for researchers and drug development professionals. The information herein is synthesized from established data on analogous compounds to provide a robust framework for risk assessment and mitigation in the absence of a specific Safety Data Sheet (SDS).

I. Structural and Chemical Profile

| Property | Predicted/Inferred Value | Rationale/Analogous Compound Data |

| Molecular Formula | C₁₁H₁₅NO | Based on chemical structure. |

| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a liquid or low-melting solid, colorless to yellow or brown. | Anilines are often oily liquids that can darken upon exposure to air and light.[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | N-Methylaniline is slightly soluble in water and soluble in common organic solvents.[5] |

| Boiling Point | Estimated >200 °C | Based on structurally similar compounds like 4-Butyl-2-methylaniline (264.3±9.0 °C).[6] |

| Density | Estimated ~0.9-1.0 g/cm³ | Based on 4-Butyl-2-methylaniline (0.939±0.06 g/cm³).[6] |

II. Hazard Identification and Risk Analysis: The Dual Nature of the Molecule

The primary hazards associated with this compound stem from its aromatic amine functional group. Aromatic amines as a class are known for their potential to cause a range of toxic effects.[7][8]

Core Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9][10][11]

-

Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10][12] The liver, kidneys, and hematopoietic (blood-forming) system are common targets for aromatic amines.[4][12]

-

Carcinogenicity: Many aromatic amines are considered potential carcinogens.[4][13] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic.

-

Skin and Eye Irritation: Expected to cause skin and eye irritation.[14]

-

Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[10]

The Underlying Mechanism of Aromatic Amine Toxicity

The toxicity of aromatic amines is often linked to their metabolic activation in the body. The key step is the N-oxidation of the amino group by cytochrome P450 enzymes to form N-hydroxylamines. These metabolites can be further converted into reactive electrophiles that bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[4][13]

Caption: Figure 1: Simplified metabolic activation pathway of aromatic amines.

III. Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent set of handling protocols is mandatory.

Experimental Workflow for Safe Handling

Caption: Figure 2: General workflow for the safe handling of potent chemical compounds.

Detailed Handling Protocols

-

Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling neat material.

-

Eye Protection : Use chemical safety goggles or a face shield.[17]

-

Lab Coat : A lab coat should be worn at all times and kept buttoned.

-

Respiratory Protection : If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.

-

-

Hygiene Practices :

IV. Emergency Procedures

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[17]

-

Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

-

Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17]

V. Storage and Stability

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Keep away from strong oxidizing agents and strong acids.[5] Protect from light and air to prevent degradation, which is common for anilines.

-

Stability : The compound is likely stable under recommended storage conditions. However, it may be sensitive to air and light, leading to discoloration over time.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, as these can lead to violent reactions.[5]

VI. Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.[14]

VII. Toxicological and Ecological Profile (Inferred)

-

Toxicology : As a substituted aniline, this compound should be treated as a substance with the potential for significant toxicity. It is readily absorbed through the skin, and exposure can lead to systemic effects.[7][19] Chronic exposure to aromatic amines has been linked to an increased risk of cancer, particularly of the bladder.[4]

-

Ecotoxicology : Aromatic amines are generally considered harmful to aquatic organisms.[7] Release into the environment should be strictly avoided.

Conclusion: A Proactive Stance on Safety

While specific experimental data for this compound is not yet widely available, its structural components—a substituted aniline and a cyclobutane ether—provide a strong basis for a conservative and proactive approach to safety. Researchers and drug development professionals must handle this compound with the understanding that it is potentially toxic and carcinogenic. Adherence to the rigorous handling, storage, and disposal protocols outlined in this guide is essential for mitigating risks and ensuring a safe laboratory environment.

References

- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.

- ChemScene. 1243404-24-1 | 5-Cyclopropoxy-2-methylaniline.

- ACS Publications. (2023, November 9).

- PubChem. 4-Butyl-2-methylaniline | C11H17N | CID 577772.

- PubChem. N-cyclohexyl-4-ethoxy-N-methylaniline | C15H23NO | CID 21754855.

- BLD Pharm. 1249368-93-1|4-Chloro-N-cyclobutyl-2-methylaniline.

- PMC.

- Google Patents. US3819709A - Synthesis of n-methylaniline.

- QuadraSil® MP.

- MDPI. (2024, May 26). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals.

- ChemicalBook. (2026, January 17).

- Cayman Chemical. (2026, January 5).

- PharmaBlock.

- NJ.gov. Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY.

- Baran Lab. Cyclobutanes in Organic Synthesis.

- MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.

- Covestro Solution Center. (2012, August 22).

- Apollo Scientific. (2023, July 5).

- Yufeng. (2024, September 20). Methylaniline Chemical Properties,Uses,Production.

- ChemicalBook. 4-Butyl-2-methylaniline CAS#: 72072-16-3.

- Georganics. 4-Methoxy-2-methylaniline - High purity | EN.

- Fisher Scientific.

- Canada.ca. (2020, August 15).

- Beilstein Journals. (2025, April 9).

- PMC. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′.

- Thermo Fisher Scientific. (2024, April 29).

- Carl ROTH.

- EXTOXNET PIP. 2,4-DB.

- Echemi. 172 N-Methylaniline Suppliers.

- ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

- PubChem. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984.

- ChemicalBook. (2023, June 27).

- NCBI.

- CDC.

- MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- ResearchGate. (2025, September 6). The impact of aromatic amines on the environment: risks and damages.

- Merck Millipore.

- Sustainability Directory. Aromatic Amine Toxicity → Area → Resource 1 - Pollution.

- CDH Fine Chemical.

- NCBI Bookshelf. 4,4′-METHYLENE BIS(2-METHYLANILINE) (Group 2B)

- SPECTRACER. 4-Methoxy-2-methylaniline [CAS:102-50-1].

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. cresset-group.com [cresset-group.com]

- 4. researchgate.net [researchgate.net]

- 5. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 6. 4-Butyl-2-methylaniline CAS#: 72072-16-3 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]

- 13. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. carlroth.com [carlroth.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.no [fishersci.no]

- 19. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

Technical Whitepaper: 4-Cyclobutoxy-2-methylaniline – Chemical Identity, Database Resolution, and Synthetic Methodologies

Executive Summary

4-Cyclobutoxy-2-methylaniline (CAS: 1249378-48-0) is a highly specialized aniline derivative increasingly utilized as a foundational building block in modern medicinal chemistry and drug discovery[1]. Featuring a sterically constrained cyclobutane ring and an ortho-methyl group, this compound offers unique spatial and electronic properties compared to standard, highly flexible alkoxy-anilines. This technical guide details the computational resolution of its database identifiers (PubChem CID / ChemSpider ID), outlines its physicochemical profile, and provides a self-validating synthetic protocol for laboratory preparation.

Chemical Identity & Database Resolution

A recurring bottleneck in early-stage drug development is the database resolution of specialized commercial building blocks[2]. This compound is frequently cataloged under vendor-specific identifiers (e.g., SCHEMBL20240561, AKOS011395985) rather than directly returning a PubChem CID or ChemSpider ID via basic nomenclature queries[1].

To establish a highly reliable identification protocol, researchers must utilize structural string generators (SMILES and InChIKey) to map the compound across cheminformatics platforms.

-

IUPAC Name: this compound

-

CAS Registry Number: 1249378-48-0

-

SMILES: NC1=C(C)C=C(OC2CCC2)C=C1

Workflow for resolving missing PubChem CID and ChemSpider ID via SMILES/InChIKey mapping.

Physicochemical Profile & Pharmacokinetics

The incorporation of a cyclobutoxy group significantly alters the lipophilicity and metabolic stability of the aniline core. The table below summarizes the critical physicochemical parameters derived from its molecular structure[1][2][3].

| Parameter | Value | Pharmacokinetic & Design Implication |

| Molecular Weight | 177.24 g/mol | Highly favorable for fragment-based drug discovery (FBDD). |

| Molecular Formula | C11H15NO | Provides a balanced carbon-to-heteroatom ratio. |

| Topological Polar Surface Area | 35.24 Ų | Excellent membrane permeability; high potential for blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 1 / 2 | Ideal vector for interacting with kinase hinge regions. |

| LogP (Predicted) | ~2.8 | Optimal lipophilicity for oral bioavailability without causing excessive hydrophobic trapping. |

Experimental Methodology: Synthesis of this compound

To ensure a self-validating system, the following protocol relies on robust, high-yielding transformations with integrated analytical checkpoints.

Objective: Synthesize this compound from commercially available 2-methyl-4-nitrophenol.

Step 1: O-Alkylation (Etherification)

-

Reagents: 2-Methyl-4-nitrophenol (1.0 eq), Bromocyclobutane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-methyl-4-nitrophenol in anhydrous DMF. Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, maximizing its nucleophilicity for the subsequent SN2 attack.

-

Add K₂CO₃ and stir for 30 minutes at room temperature to ensure complete deprotonation.

-

Add bromocyclobutane dropwise. Elevate the temperature to 80°C and stir for 12 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the bright yellow phenoxide spot indicates reaction completion.

-

Quench with water, extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

-

Step 2: Catalytic Hydrogenation (Nitro Reduction)

-

Reagents: 4-Cyclobutoxy-2-methyl-1-nitrobenzene (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq), Ethanol, H₂ gas.

-

Procedure:

-

Dissolve the intermediate in ethanol and carefully add 10% Pd/C under an inert argon atmosphere. Causality: Argon prevents the spontaneous ignition of the highly reactive Pd/C catalyst in the presence of flammable solvent vapors.

-

Purge the reaction vessel with H₂ gas and maintain under a hydrogen balloon (1 atm) for 4-6 hours at room temperature.

-

Validation Checkpoint: Analyze via LC-MS. Look for the mass peak [M+H]⁺ = 178.24 to confirm the complete reduction of the nitro group to the primary amine[2].

-

Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final target product.

-

Step-by-step synthetic workflow and analytical validation for this compound.

Applications in Drug Development

The primary amine of this compound serves as an excellent nucleophile for Buchwald-Hartwig cross-coupling or SNAr reactions with heteroaryl halides[4]. In targeted kinase inhibitor design, the aniline nitrogen frequently acts as a hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of a methionine residue). Simultaneously, the cyclobutoxy moiety extends into adjacent hydrophobic pockets (often the "gatekeeper" pocket), providing enhanced selectivity and binding affinity compared to smaller, more flexible methoxy or ethoxy analogs.

References

-

Title: 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester,4 ... (Synonyms: this compound) Source: Chemical Register URL: 1

-

Title: 1249378-48-0 this compound CAS Source: ChemSrc URL: 2

-

Title: 4-(hydroxymethyl)-2-methylaniline | Sigma-Aldrich Source: Sigma-Aldrich URL: 3

-

Title: 1251342-99-0 | 4-(Cyclobutyloxy)benzenamine | BLD Pharm Source: BLD Pharm URL: 4

Sources

- 1. 4-Cyano-2,2,6,6-tetra methylpiperidi ne-1-Oxyl,4-CYANO-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL,FREE RADICAL Suppliers & Manufacturers [chemicalregister.com]

- 2. 1249378-48-0_4-Cyclobutoxy-2-methylanilineCAS号:1249378-48-0_this compound【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. 4-(hydroxymethyl)-2-methylaniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1251342-99-0|4-(Cyclobutyloxy)benzenamine|BLD Pharm [bldpharm.com]

Solubility Profile and Physicochemical Characterization of 4-Cyclobutoxy-2-methylaniline

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Cyclobutoxy-2-methylaniline , a specialized intermediate used in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.

CAS Registry Number: 1249378-48-0 Molecular Formula: C₁₁H₁₅NO Molecular Weight: 177.24 g/mol IUPAC Name: 4-(Cyclobutyloxy)-2-methylaniline[1][2][3]

Executive Summary

This compound is a lipophilic aniline derivative characterized by an electron-rich aromatic core substituted with a methyl group at the ortho position and a cyclobutoxy ether at the para position. It serves as a critical building block in medicinal chemistry, often utilized to modulate the lipophilicity and metabolic stability of drug candidates (e.g., tyrosine kinase inhibitors).

Its solubility behavior is governed by the competition between its polar amine headgroup and its hydrophobic cyclobutyl-ether tail. While it exhibits poor aqueous solubility at neutral pH, it demonstrates excellent solubility in polar aprotic organic solvents and can be solubilized in aqueous media via protonation of the amine functionality.

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for predicting its behavior in solution. The values below represent a synthesis of available experimental data and high-fidelity predictive models for this specific structural class.

| Property | Value / Range | Description |

| Physical State | Solid / Low-melting Solid | Typically appears as a beige to brown crystalline solid or oil depending on purity and temperature. |

| LogP (Octanol/Water) | 2.5 – 3.1 (Predicted) | Moderately lipophilic. The cyclobutyl group significantly increases hydrophobicity compared to methoxy analogs. |

| pKa (Conjugate Acid) | 4.8 – 5.2 (Estimated) | The electron-donating effects of the p-alkoxy and o-methyl groups make the amine slightly more basic than unsubstituted aniline (pKa 4.6). |

| H-Bond Donors | 1 (–NH₂) | Primary amine acts as a donor. |

| H-Bond Acceptors | 2 (–NH₂, –O–) | The ether oxygen and amine nitrogen act as acceptors. |

| Melting Point | ~40 – 60 °C | Low melting point facilitates solubility in warm solvents but requires care during vacuum drying to avoid sublimation or melting. |

Solubility Landscape by Solvent Class

The following solubility profile is categorized by solvent polarity and mechanism of interaction.

A. Polar Aprotic Solvents (High Solubility)

-

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

-

Solubility: > 100 mg/mL

-

Mechanistic Insight: These solvents effectively solvate the polar amine and ether functionalities while accommodating the hydrophobic cyclobutyl ring.

-

Application: Ideal for stock solutions in biological assays or as reaction media for nucleophilic aromatic substitutions (SₙAr).

B. Polar Protic Solvents (Moderate to High Solubility)

-

Solvents: Methanol, Ethanol, Isopropanol.

-

Solubility: 20 – 50 mg/mL (Temperature dependent)

-

Mechanistic Insight: The primary amine forms hydrogen bonds with the solvent. However, the hydrophobic cyclobutyl group limits solubility in water-rich alcohol mixtures. Heating to 40°C significantly enhances solubility.

-

Application: Preferred solvents for recrystallization or transfer during synthesis.

C. Chlorinated & Non-Polar Solvents (High Solubility)

-

Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

-

Solubility: > 50 mg/mL

-

Mechanistic Insight: The lipophilic nature of the cyclobutoxy and methyl groups drives high solubility in these organic solvents.

-

Application: DCM is the standard solvent for extraction during work-up procedures.

D. Aqueous Media (pH Dependent)[4]

-

Neutral pH (pH 7): < 0.1 mg/mL (Insoluble) . The molecule is predominantly uncharged and hydrophobic.

-

Acidic pH (pH < 2): Soluble (> 10 mg/mL) . Protonation of the amine (–NH₂ → –NH₃⁺) forms a water-soluble salt.

-

Application: The compound can be purified by acid-base extraction (dissolve in dilute HCl, wash with organic solvent, basify to precipitate).

Visualizing the Solubility Decision Matrix

The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision matrix for solvent selection based on operational goals.

Experimental Protocol: Thermodynamic Solubility Determination

Since batch-to-batch variations (e.g., polymorphic forms) can affect solubility, it is critical to determine the exact solubility of your specific lot. Use the following Shake-Flask Method for high-accuracy results.

Materials Required[2][5][6][7][8][9]

-

Target Solvents (e.g., Methanol, DMSO, pH 7.4 Buffer)

-

HPLC or UV-Vis Spectrophotometer

-

0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

-

Thermomixer or Shaking Water Bath

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Weigh approximately 10 mg of the compound into a 2 mL HPLC vial.

-

Add 500 µL of the target solvent.

-

Observation Check: If the solid dissolves completely immediately, add more solid until a visible suspension remains. The presence of undissolved solid is mandatory to ensure saturation.

-

-

Equilibration:

-

Cap the vial and place it in a thermomixer.

-

Shake at 25°C at 750 RPM for 24 hours . This long duration ensures thermodynamic equilibrium is reached, overcoming potential metastable states.

-

-

Phase Separation:

-

Centrifuge the samples at 10,000 RPM for 5 minutes to pellet the undissolved solid.

-

Carefully remove the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm filter to remove any micro-particulates.

-

-

Quantification:

-

Dilute the filtrate 100-fold or 1000-fold with mobile phase (Acetonitrile:Water 50:50).

-

Analyze via HPLC-UV (Detection wavelength: 254 nm or 280 nm , typical for aniline rings).

-

Calculate concentration using a standard calibration curve prepared from a DMSO stock solution.

-

Applications in Process Chemistry

Synthesis Optimization

When using this compound in nucleophilic attacks (e.g., reacting with chloropyrimidines for kinase inhibitor synthesis), 2-Butanol or Isopropanol are often superior to Methanol. The higher boiling points allow for higher reaction temperatures, while the secondary alcohol structure provides better solubility for the lipophilic cyclobutyl tail.

Purification Strategy (Acid-Base Swing)

Due to the distinct pH-solubility profile, the following work-up is highly effective:

-

Dissolve the crude reaction mixture in Ethyl Acetate.

-

Wash with 1M HCl. The this compound will protonate and move to the aqueous layer, while non-basic impurities remain in the organic layer.

-

Separate the aqueous layer.

-

Basify the aqueous layer with NaOH or NaHCO₃ (pH > 9). The product will precipitate or oil out.

-

Extract back into fresh Ethyl Acetate or DCM, dry, and concentrate.

Safety and Handling

-

Toxicity: Like many aniline derivatives, this compound should be treated as potentially toxic if swallowed and a skin sensitizer.

-

Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under nitrogen at 2-8°C.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust or vapors.

References

-

ChemicalRegister . (n.d.). This compound CAS 1249378-48-0.[1][2][3] Retrieved from [Link]

-

National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Aniline Derivatives. Retrieved from [Link]

Sources

pKa values and basicity of 4-Cyclobutoxy-2-methylaniline

An In-Depth Technical Guide to the Basicity and Predicted pKa of 4-Cyclobutoxy-2-methylaniline

Abstract

Part 1: Theoretical Framework: Understanding the Basicity of Substituted Anilines

The basicity of an aniline derivative is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Unlike aliphatic amines, where the lone pair is localized, the nitrogen lone pair in aniline participates in resonance with the aromatic ring, delocalizing the electron density.[1][2] This delocalization makes the lone pair less available for protonation, rendering aniline substantially less basic than a typical alkylamine. The equilibrium of interest is the dissociation of the conjugate acid, the anilinium ion (ArNH₃⁺), and its corresponding acid dissociation constant (pKa). A higher pKa value indicates a weaker conjugate acid and, consequently, a stronger parent base.

Substituents on the aromatic ring can dramatically alter the electron density on the nitrogen atom through a combination of inductive and resonance effects.

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds. Electron-withdrawing groups (EWGs) like halogens or nitro groups have a negative inductive effect (-I), pulling electron density away from the ring and the amino group, which decreases basicity. Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive effect (+I), pushing electron density towards the amino group and increasing basicity.[3]

-

Resonance (Mesomeric) Effects (M): These occur through the pi (π) system. Substituents with lone pairs (e.g., -OR, -NR₂) or double bonds can donate or withdraw electron density via resonance. An oxygen atom in an alkoxy group, for instance, exerts a powerful positive resonance effect (+M), donating a lone pair into the ring, which significantly increases electron density at the ortho and para positions and enhances basicity.[2]

The interplay of these effects dictates the final basicity of the substituted aniline. This relationship can often be quantified using the Hammett equation, a linear free-energy relationship that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[4][5][6]

Part 2: Substituent Effect Analysis of this compound

To predict the basicity of this compound, we must analyze the cumulative impact of its two substituents.

2.1. The 2-Methyl Group: Inductive Donation and Steric Influence

The methyl group at the ortho position influences basicity in two ways:

-

Inductive Effect (+I): As an alkyl group, it is electron-donating through the sigma bond framework. This +I effect increases the electron density on the nitrogen atom, thereby increasing the basicity of the molecule.

-

Steric Effect (Ortho Effect): Substituents at the ortho position can introduce steric hindrance. In some cases, a bulky ortho group can twist the -NH₂ group out of the plane of the aromatic ring, inhibiting resonance.[1] This "Steric Inhibition of Resonance" (SIR) localizes the lone pair on the nitrogen, making the amine more basic.[1][7] However, for a methyl group, this effect is generally less pronounced than its electronic donation. Furthermore, steric hindrance can sometimes impede the approach of a proton to the lone pair, which would decrease basicity.[8][9] For 2-methylaniline (o-toluidine), the net result is a slight decrease in basicity compared to aniline, suggesting that steric hindrance to solvation of the anilinium cation may play a significant role.

2.2. The 4-Cyclobutoxy Group: A Powerful Resonance Donor

The cyclobutoxy group at the para position is the dominant factor influencing the molecule's basicity.

-

Inductive Effect (-I): The electronegative oxygen atom exerts an electron-withdrawing inductive effect.

-

Resonance Effect (+M): This is the far more significant effect. The lone pairs on the oxygen atom are directly conjugated with the aromatic π-system and the amino group. This powerful +M effect donates significant electron density into the ring, particularly at the para position where the amino group is located. This delocalization strongly stabilizes the positive charge in the corresponding anilinium ion, making the parent amine a much stronger base.[2] The cyclobutyl moiety itself is primarily an alkyl substituent and is not expected to significantly alter the electronic properties of the ether oxygen compared to a methoxy or ethoxy group.

2.3. Predicted Basicity and pKa Estimation

The combined effects of a +I donating group at the ortho position and a very strong +M donating group at the para position are synergistic. The 4-cyclobutoxy group will substantially increase the electron density on the nitrogen, making the amine much more basic than aniline. The 2-methyl group will further contribute to this electron density through its inductive effect. Therefore, This compound is predicted to be a significantly stronger base than aniline, p-anisidine, and o-toluidine.

| Compound | Structure | Key Substituent Effects | Experimental pKa (of conjugate acid) |

| Aniline | C₆H₅NH₂ | Baseline (Resonance delocalization) | 4.63[5] |

| o-Toluidine (2-Methylaniline) | CH₃C₆H₄NH₂ | +I (donating), Steric Hindrance | 4.44 |

| p-Anisidine (4-Methoxyaniline) | CH₃OC₆H₄NH₂ | +M >> -I (strongly donating) | 5.34 |

| This compound | C₄H₇OC₆H₃(CH₃)NH₂ | Strong +M (alkoxy) and +I (alkyl) | > 5.4 (Estimated) |

Table 1: Comparison of pKa values and influencing factors for aniline and related derivatives. The pKa for the target compound is an educated estimate based on additive substituent effects.

Part 3: Experimental Determination of pKa

To move beyond prediction, experimental measurement is essential. Potentiometric titration is a highly accurate and standard method for determining pKa values.[10][11]

3.1. Principle of Potentiometric Titration

This method involves the gradual addition of a strong acid (titrant) to a solution of the amine (analyte) while continuously monitoring the solution's pH. As the amine is protonated, the pH changes. A plot of pH versus the volume of titrant added produces a titration curve. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the amine has been converted to its conjugate acid. At this point, [ArNH₂] = [ArNH₃⁺], and according to the Henderson-Hasselbalch equation, pH = pKa.

3.2. Detailed Step-by-Step Protocol for Potentiometric Titration

-

Causality Behind Choices: The choice of a co-solvent system (e.g., water/methanol) is critical for ensuring the solubility of the often-hydrophobic aniline derivative throughout the titration. Maintaining a constant ionic strength with a background electrolyte like KCl is necessary to keep activity coefficients constant, ensuring the measured pH accurately reflects the concentration ratio.

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a fixed volume (e.g., 40 mL) of a suitable solvent, such as a 50:50 (v/v) methanol/water mixture. Add a background electrolyte, such as KCl, to a final concentration of 0.1 M.

-

Titrant Solution: Prepare a standardized solution of ~0.1 M hydrochloric acid (HCl) in the same solvent system. Standardization against a primary standard like TRIS (tris(hydroxymethyl)aminomethane) is crucial for accuracy.

-

-

Instrumentation Setup:

-

Calibrate a high-quality pH meter and electrode using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

-

Place the analyte solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a calibrated burette or auto-titrator into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue adding titrant well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Determine the equivalence point (Vₑ) from the inflection point of the curve, which is most accurately found by plotting the first derivative (ΔpH/ΔV) against V. The peak of this derivative curve corresponds to Vₑ.

-

The half-equivalence point is Vₑ / 2.

-

Find the pH on the original titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the conjugate acid.

-

Part 4: Computational Prediction of pKa

In silico methods provide a powerful tool for estimating pKa values, especially for novel compounds or when experimental determination is not feasible.[12][13] High-level quantum chemical calculations can yield accurate predictions.[14][15]

4.1. Overview: The Thermodynamic Cycle Approach

The most robust computational methods calculate pKa by determining the standard Gibbs free energy change (ΔG°_sol) of the acid dissociation reaction in solution. This is achieved using a thermodynamic cycle that breaks down the process into more easily calculable steps. The pKa is then calculated using the equation: pKa = ΔG°_sol / (2.303 RT).

4.2. Protocol for pKa Prediction using DFT

-

Causality Behind Choices: This protocol uses Density Functional Theory (DFT) with a functional like B3LYP, which offers a good balance of accuracy and computational cost for organic molecules. A reasonably large basis set (e.g., 6-311+G(d,p)) is chosen to accurately describe the electronic structure. A continuum solvation model (like PCM or SMD) is essential to account for the bulk effect of the solvent, which is a major determinant of pKa.

-

Gas-Phase Optimization and Frequency Calculation:

-

Build the 3D structures of the neutral amine (ArNH₂) and its protonated conjugate acid (ArNH₃⁺).

-

Perform a full geometry optimization and frequency calculation for both species in the gas phase using DFT (e.g., at the B3LYP/6-311+G(d,p) level of theory).

-

The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies) and provides the gas-phase Gibbs free energy (G_gas).

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform a single-point energy calculation for both species in the desired solvent (water) using a continuum solvation model (e.g., IEFPCM or SMD).

-

This calculation yields the Gibbs free energy of solvation (ΔG_solv) for each species.

-

-

Calculate Gibbs Free Energy in Solution:

-

For both the base and its conjugate acid, the Gibbs free energy in solution (G_sol) is the sum of its gas-phase free energy and its solvation free energy: G_sol = G_gas + ΔG_solv.

-

-

Calculate ΔG° for the Dissociation Reaction:

-

The Gibbs free energy change for the dissociation reaction (ArNH₃⁺ ⇌ ArNH₂ + H⁺) in solution is calculated as: ΔG°_sol = G_sol(ArNH₂) + G°_sol(H⁺) - G_sol(ArNH₃⁺)

-

The Gibbs free energy of the proton in solution, G°_sol(H⁺), is a well-established, but challenging, value that is taken from experimental or high-level computational literature for the specific solvent and temperature (a typical value for water at 298.15 K is -264.61 kcal/mol).

-

-

Calculate pKa:

-

Convert the ΔG°_sol (typically in kcal/mol or Hartrees) into the pKa value using the formula: pKa = ΔG°_sol / (2.303 * R * T)

-

Where R is the ideal gas constant (1.987 x 10⁻³ kcal mol⁻¹ K⁻¹) and T is the temperature in Kelvin (298.15 K).

-

Part 5: Conclusion

This guide establishes a robust theoretical and practical framework for understanding the basicity of this compound. Based on a systematic analysis of substituent effects, the combination of the electron-donating 2-methyl group and the powerfully resonance-donating 4-cyclobutoxy group leads to the confident prediction that this molecule is a significantly stronger base than aniline, with an estimated pKa value exceeding 5.4. While this prediction provides a strong foundation, it underscores the necessity of empirical validation. The detailed protocols provided for both potentiometric titration and DFT-based computational prediction offer researchers the necessary tools to obtain a definitive pKa value. The accurate characterization of this fundamental physicochemical property is a critical step in the rational design and development of new pharmaceuticals and advanced materials.

Part 6: References

-

Filo. (2025, July 9). Explain how steric inhibition of resonance affects the basicity of an aromatic amine. Available at:

-

Scribd. pKa Prediction for Anilines. Available at:

-

Iranian Chemical Communication. (2014, April 1). pKa predictions of some aniline derivatives by ab initio calculations. Available at:

-

OpenEye Scientific. pKa Database. Available at:

-

Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline? Available at:

-

Scholaris. Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Available at:

-

Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Available at:

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Available at:

-

ACS Publications. (2007, August 31). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available at:

-

IRIS. (2024, January 1). New Insights in the Computational pKb Determination of Primary Amines and Anilines. Available at:

-

Pearson. (2023, October 2). Rank the following substituted anilines from most basic to least basic. Available at:

-

MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at:

-

Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Available at:

-

PMC. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Available at:

-

ECETOC. pKa. Available at:

-

TSI Journals. (2009, November 21). Correlation between hardness and basicity (pKa) of substituted anilines. Available at:

-

CHEMSOLVE.NET. (2019, February 9). Steric inhibition of resonance and its influence of on acidity and basicity. Available at:

-

Chemistry LibreTexts. (2024, March 23). 24.4: Basicity of Arylamines. Available at:

-

BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. Available at:

-

ACS Publications. (2015, November 11). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data. Available at:

-

Reddit. (2024, June 26). What makes Aniline more basic than O-MethoxyAniline?? Available at:

-

Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Available at:

-

ResearchGate. (2019, September 24). Where can I find the acidity (pKa) of organic compounds? Available at:

-

Pharmaguideline. Basicity and Effect of Substituent on Basicity. Available at:

-

Wikipedia. Hammett equation. Available at:

-

Unknown Source. (1987, October 2). Applications of Hammett Equation: Substituent and Reaction Constants.

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available at:

-

ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Available at:

-

PMC. (2012, March 6). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Available at:

Sources

- 1. Explain how steric inhibition of resonance affects the basicity of an aro.. [askfilo.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHEMSOLVE.NET: Steric inhibition of resonance and its influence of on acidity and basicity. [chemizi.blogspot.com]

- 8. quora.com [quora.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New Insights in the Computational pKb Determination of Primary Amines and Anilines [art.torvergata.it]

Methodological & Application

Synthesis of 4-Cyclobutoxy-2-methylaniline from 4-amino-m-cresol: An Application and Protocol Guide

Abstract

This document provides a comprehensive guide for the synthesis of 4-Cyclobutoxy-2-methylaniline, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 4-amino-m-cresol. The synthetic strategy involves a three-step process: N-acetylation to protect the reactive amino group, followed by a Williamson ether synthesis to introduce the cyclobutoxy moiety, and concluding with deprotection to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations for a successful and efficient synthesis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural features. The incorporation of a cyclobutoxy group can modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthesis of this compound from 4-amino-m-cresol (also known as 4-amino-3-methylphenol) presents a cost-effective and scalable route.

The primary challenge in this synthesis is the presence of two nucleophilic groups in the starting material: the amino (-NH2) and the hydroxyl (-OH) groups. To achieve selective O-alkylation, the more nucleophilic amino group must be temporarily protected. This guide details a robust protocol employing acetylation for this purpose, a common and effective strategy in organic synthesis.[1][2][3]

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a three-stage process. This approach ensures high selectivity and yield by mitigating potential side reactions.

Sources

Optimized Strategies for the Chemoselective O-Alkylation of 4-Hydroxy-2-methylaniline

Part 1: Strategic Analysis & Mechanistic Insight[1]

The Chemoselectivity Paradox

The alkylation of 4-hydroxy-2-methylaniline (4-amino-3-methylphenol) with cyclobutyl bromide presents a multi-faceted challenge in organic synthesis. The substrate is amphoteric, possessing two nucleophilic sites: the hard, basic amine (

Simultaneously, the electrophile, cyclobutyl bromide , is a secondary alkyl halide with significant ring strain. This creates a kinetic competition between:

- Substitution (Desired): Formation of the ether bond.

- Elimination (Undesired): Formation of cyclobutene, favored by high temperatures and strong, hard bases.

- -Alkylation (Undesired): Competitive attack by the amine, particularly if the phenol is not fully deprotonated or if the solvent favors soft-nucleophile interactions.

The "Cesium Effect" Solution

To overcome the sluggish reactivity of the secondary bromide and minimize elimination, this guide leverages the Cesium Effect . Cesium carbonate (

-

Solubility: Higher solubility in organic solvents (DMF, NMP) allows for homogenous reaction kinetics.

-

"Naked" Anion: The large ionic radius of

results in weak ion-pairing with the phenoxide, increasing its nucleophilicity for -

Mild Basicity: It provides sufficient basicity to deprotonate the phenol (

) without rapidly degrading the sensitive cyclobutyl halide via elimination.

Visualizing the Reaction Pathways

Figure 1: Mechanistic divergence in the alkylation of aminophenols. Path A is the target, requiring suppression of Paths B and C.

Part 2: Experimental Protocols

Protocol A: The "Masked Amine" Route (High Fidelity)

Recommended for: Medicinal chemistry (SAR) and scale-up where purity is critical.

Concept: Temporarily protecting the amine eliminates

Step 1:

-Acetylation[1]

-

Dissolve: 4-amino-3-methylphenol (1.0 eq) in EtOAc (5 vol) at 0°C.

-

Add: Acetic anhydride (1.1 eq) dropwise.

-

Stir: Warm to RT and stir for 2 hours.

-

Workup: Wash with water, dry over

, and concentrate. The acetamide intermediate is usually stable enough to use without chromatography.

Step 2: Cesium-Promoted

-Alkylation[1]

-

Reagents:

-acetyl-4-hydroxy-2-methylaniline (1.0 eq), Cyclobutyl bromide (1.5 eq), -

Solvent: Anhydrous DMF (0.2 M concentration).

Procedure:

-

Charge the acetamide substrate and

into a reaction vessel purged with -

Add anhydrous DMF and stir at RT for 30 mins to ensure phenoxide formation.

-

Add Potassium Iodide (KI) and Cyclobutyl bromide.

-

Heat: Warm the mixture to 60°C . Note: Do not exceed 70°C to minimize cyclobutyl elimination.[1]

-

Monitor: Check HPLC/TLC after 12 hours. If conversion is <80%, add another 0.5 eq of bromide and stir for 6 hours.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry and concentrate.

Step 3: Hydrolysis (Deprotection)

-

Dissolve the crude ether in Ethanol/6N HCl (3:1 ratio).

-

Reflux for 2-4 hours.

-

Neutralize with NaOH to pH 8-9 and extract with DCM.

-

Purification: Flash column chromatography (Hexane/EtOAc) yields the pure 4-(cyclobutyloxy)-2-methylaniline.[1]

Protocol B: Direct Alkylation (High Throughput)

Recommended for: Quick analog generation or when step-count reduction is prioritized over yield.[1]

Risk: Requires precise stoichiometry to prevent

Procedure:

-

Setup: In a sealed tube, dissolve 4-amino-3-methylphenol (1.0 eq) in Acetonitrile (ACN).

-

Base Addition: Add

(1.2 eq). Crucial: Do not use large excess base. -

Alkylation: Add Cyclobutyl bromide (1.1 eq) and KI (0.2 eq).

-

Reaction: Heat to 55°C for 18-24 hours.

-

Quench: Filter off inorganic salts while warm. Concentrate filtrate.

-

Purification: The crude will contain some

-alkylated byproduct.[1] Purify via reverse-phase prep-HPLC (Water/ACN + 0.1% Formic Acid) for best separation of the regioisomers.

Part 3: Critical Parameters & Troubleshooting

Optimization Data Summary

| Parameter | Recommendation | Rationale |

| Base | Promotes "naked" phenoxide; suppresses elimination better than alkoxides ( | |

| Solvent | DMF or NMP | High dielectric constant supports the polar transition state of |

| Catalyst | Potassium Iodide (KI) | In situ conversion of Cyclobutyl-Br to Cyclobutyl-I (more reactive leaving group).[1] |

| Temperature | 55°C - 65°C | < 50°C: Reaction too slow. > 75°C: Rapid elimination to cyclobutene.[1] |

| Stoichiometry | 1.5 eq Electrophile | Compensates for loss of cyclobutyl bromide due to thermal elimination. |

Workflow Visualization (Protocol A)

Figure 2: Step-by-step workflow for the high-fidelity Protection Route (Protocol A).

References

-

Wang, R., & Xu, J. (2010).[2] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[3] Link

-

Lee, J. C., et al. (1995).[4] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5] Synthetic Communications, 25(9), 1367-1370.[4] Link

-

Salvatore, R. N., et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines.[1] Tetrahedron, 58(2), 3329-3347. Link

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Limitations. Link

Sources

Application Notes and Protocols for 4-Cyclobutoxy-2-methylaniline as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the Cyclobutoxy-Aniline Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. 4-Cyclobutoxy-2-methylaniline is a bespoke pharmaceutical intermediate that offers a compelling combination of features for the drug development professional. The aniline moiety provides a versatile chemical handle for a multitude of coupling reactions, enabling its incorporation into a wide array of molecular frameworks.[1][2] The 2-methyl group introduces a degree of steric hindrance that can modulate reactivity and influence the conformational preferences of the final molecule, potentially enhancing selectivity for the biological target.

The defining feature, however, is the cyclobutoxy group. The cyclobutane ring, being a strained and rigid carbocycle, is increasingly recognized as a valuable bioisostere for larger, more flexible alkyl or aryl groups. Its introduction can lead to significant improvements in metabolic stability, solubility, and membrane permeability, while its rigid conformation can lock a molecule into a bioactive orientation, thereby increasing potency. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application in key pharmaceutical coupling reactions.

Physicochemical and Safety Data

A thorough understanding of the properties and hazards of an intermediate is critical for its safe and effective use. The data presented below is a composite based on structurally related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| Appearance | Expected to be an oil or low-melting solid | Based on similar anilines |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | Inferred from structure |

| Boiling Point | Not established; expected to be >200 °C | - |

| Hazard Statements | H302, H312, H332, H315, H319, H335 | Based on analogous anilines |

| Precautionary Statements | P261, P280, P301+P310, P302+P352, P305+P351+P338 | Based on analogous anilines |

Safety and Handling: As with all aniline derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Anilines are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[3]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved via a two-step sequence starting from commercially available 2-methyl-4-nitrophenol. This strategy involves an initial Williamson ether synthesis to install the cyclobutoxy group, followed by a robust reduction of the nitro group to the target aniline.

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 1-Cyclobutoxy-2-methyl-4-nitrobenzene (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[4][5] In this step, the phenolic proton of 2-methyl-4-nitrophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic cyclobutyl bromide in an Sₙ2 reaction.[5]

Materials:

-

2-Methyl-4-nitrophenol (1.0 equiv)

-

Cyclobutyl bromide (1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-4-nitrophenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the nitrophenol.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add cyclobutyl bromide (1.2 equiv) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash twice with water, followed by one wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product, 1-Cyclobutoxy-2-methyl-4-nitrobenzene, can be purified by flash column chromatography on silica gel if necessary (eluting with a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

The reduction of the nitro group to an amine is a common transformation in organic synthesis. A variety of methods exist, but reduction with iron powder in the presence of an ammonium chloride solution is a cost-effective, scalable, and environmentally benign option that avoids the need for high-pressure hydrogenation.

Materials:

-

1-Cyclobutoxy-2-methyl-4-nitrobenzene (1.0 equiv)

-

Iron powder (Fe), <325 mesh (5.0 equiv)

-

Ammonium chloride (NH₄Cl) (1.0 equiv)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Celite®

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1-Cyclobutoxy-2-methyl-4-nitrobenzene (1.0 equiv) and ethanol to achieve a concentration of approximately 0.2 M.

-

In a separate beaker, prepare a solution of ammonium chloride (1.0 equiv) in water (the volume of water should be about one-quarter the volume of ethanol used).

-

Add the ammonium chloride solution to the flask, followed by the iron powder (5.0 equiv).

-

Heat the vigorously stirred mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite® in a Büchner funnel to remove the iron salts.

-

Rinse the filter cake thoroughly with ethanol and dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to remove the majority of the organic solvents.

-

Transfer the remaining aqueous residue to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target compound, this compound. The product is often of sufficient purity for subsequent steps without further purification.

Applications in Pharmaceutical Synthesis

This compound is a versatile building block for creating more complex molecules, primarily through reactions that form new bonds at the nitrogen atom. Below are protocols for two of the most critical transformations in drug discovery: Buchwald-Hartwig amination and amide bond formation.

Caption: Key downstream applications of the intermediate.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[2][6] This reaction is exceptionally valuable for synthesizing diarylamines and N-aryl heterocycles, which are prevalent in many kinase inhibitors and other targeted therapies.[1]

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide or chloride (e.g., 4-bromopyridine) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for workup and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add the aryl halide (1.2 equiv) and this compound (1.0 equiv).

-